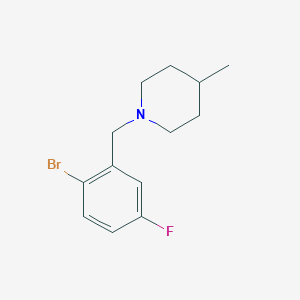
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the related compound 2-bromo-5-fluorobenzyl bromide has been reported . It consists of a benzene ring substituted with bromine and fluorine atoms at the 2nd and 5th positions, respectively, and a bromomethyl group . The structure of “1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine” would be similar, but with the bromomethyl group attached to a 4-methylpiperidine ring instead of a benzene ring.Chemical Reactions Analysis
The compound 2-bromo-5-fluorobenzyl bromide, which is structurally similar to “1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine”, has been used as an intermediate in the synthesis of benzazepines . The exact reactions that “1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine” would undergo are not specified in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl: This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to "1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine." The synthesis might offer insights into the methodologies that could be applicable to the synthesis or derivatization of "1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine" for various scientific research applications (Qiu et al., 2009).
Fluorinated Compounds in Cancer Research
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine: This review discusses the advancements in fluorine chemistry, specifically focusing on fluorinated pyrimidines like 5-Fluorouracil (5-FU). Given the fluorinated nature of "1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine," insights from this paper might be relevant for understanding the potential biomedical applications and mechanisms of action of fluorinated compounds in cancer treatment (Gmeiner, 2020).
Analytical and Bioanalytical Applications
- Aptamer in Bioanalytical Applications: This paper explores the use of aptamers, which are artificial single-stranded DNA or RNA sequences, in bioanalytical applications. While not directly related to "1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine," the methodologies and applications discussed could potentially be adapted for the study or targeting of specific structures or functionalities present in the compound (Iliuk et al., 2011).
Antioxidant Activity Analysis
- Analytical Methods Used in Determining Antioxidant Activity: A Review: This comprehensive review presents various analytical methods for determining antioxidant activity. If "1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine" or its derivatives exhibit antioxidant properties, the techniques and assays discussed here could be instrumental in assessing their efficacy and mechanisms of action (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety data sheet for 2-bromo-5-fluorobenzyl bromide indicates that it is dangerous, causing severe skin burns and eye damage, and may be corrosive to metals . It’s also harmful to aquatic life with long-lasting effects . Similar precautions would likely apply to “1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine”.
Propiedades
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAPSKCLTXSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

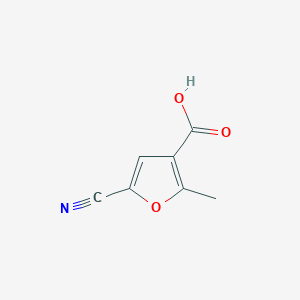


![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)

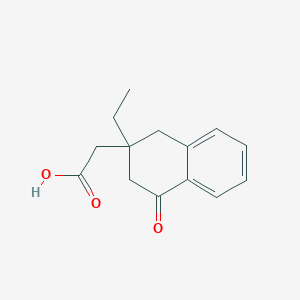
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)
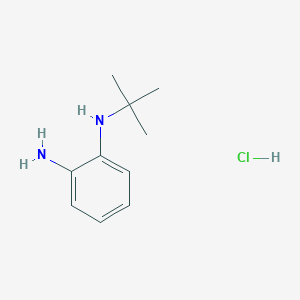
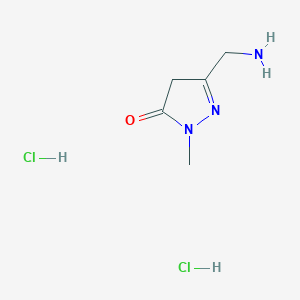
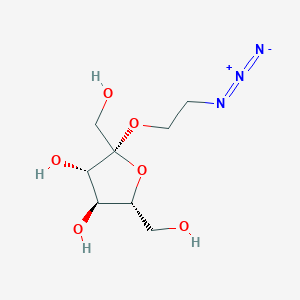
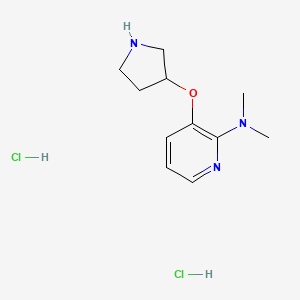

![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)